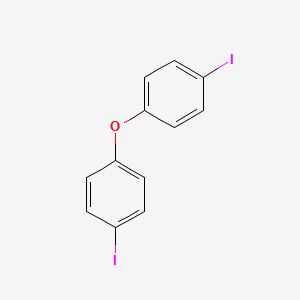
2-(4-Isopropylphenoxy)-5-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(4-Isopropylphenoxy)-5-methylaniline can be complex, involving multiple steps and chiral centers. Paper discusses the conjugate addition of a lithiated compound to cinnamoyl derivatives, leading to enantiomerically pure 1,4-diols. This process involves the formation of C-C bonds and the introduction of stereogenic centers, which could be relevant to the synthesis of the target compound if similar stereocenters are present.
Molecular Structure Analysis
The molecular structure of 2-(4-Isopropylphenoxy)-5-methylaniline would include an aromatic ring with isopropyl and methoxy groups attached, as well as an aniline group. The steric effects of these substituents could influence the reactivity and physical properties of the compound. Paper discusses the steric protection of a heteroatom by isopropyl groups, which could be analogous to the steric effects in 2-(4-Isopropylphenoxy)-5-methylaniline.
Chemical Reactions Analysis
The chemical reactions involving compounds with isopropyl groups and aniline moieties can be influenced by the steric and electronic properties of the substituents. Paper describes the synthesis of a weak nucleophilic base and its reactivity, which suggests that the isopropyl groups can protect the heteroatom from electrophilic attack. This could be relevant to the reactivity of the aniline nitrogen in 2-(4-Isopropylphenoxy)-5-methylaniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Isopropylphenoxy)-5-methylaniline would be affected by the presence of the isopropyl and methoxy groups. These groups can influence the boiling point, solubility, and overall stability of the compound. The papers do not provide specific data on the physical properties of the compound , but the synthesis and structural analysis in papers and suggest that the compound would exhibit properties typical of aromatic compounds with bulky substituents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel compounds including variants of 2-(4-Isopropylphenoxy)-5-methylaniline have been synthesized and characterized, showing promising antioxidant activities and lipid peroxidation inhibition, which could be useful in combating oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).
Biological and Chemical Properties
The compound's analogs have been studied in terms of their binding and metabolic properties, revealing extensive binding to protein, DNA, and RNA in rat liver, which is significant for understanding its mechanism of action and activation (Hill, Shih, & Struck, 1979).
Research on the molecule's derivatives shows its potential in decreasing the oxygen affinity of human hemoglobin, indicating applications in areas such as ischemia, stroke, and tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).
Applications in Synthesis of Other Compounds
- Its derivatives have been used in the synthesis of other complex molecules, demonstrating their utility in the creation of compounds with potential applications in various scientific fields, including materials science and pharmacology (Rizwan et al., 2021).
Potential in Biochemical and Environmental Studies
Its related compounds have been explored for their utility in metabonomic assessments, indicating potential as biomarkers of xenobiotic toxicity, which could be significant for environmental and biological research (Bundy et al., 2002).
Studies on analogs of 2-(4-Isopropylphenoxy)-5-methylaniline in functionalized graphene oxide suggest applications in dye and copper removal, showing promise for environmental cleanup technologies (Chen, Zhang, Yang, & Wang, 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been shown to have anti-inflammatory properties, suggesting potential targets could be enzymes involved in inflammation, such as cyclooxygenase (cox) enzymes .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Given its potential anti-inflammatory properties, it may influence pathways related to inflammation and immune response .
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory effects, suggesting that this compound may also have similar effects .
Eigenschaften
IUPAC Name |
5-methyl-2-(4-propan-2-ylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11(2)13-5-7-14(8-6-13)18-16-9-4-12(3)10-15(16)17/h4-11H,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPANWOBXECXEJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenoxy)-5-methylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

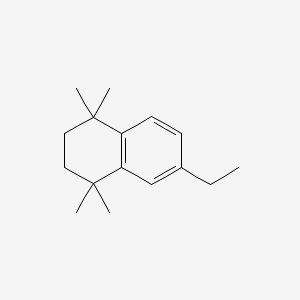
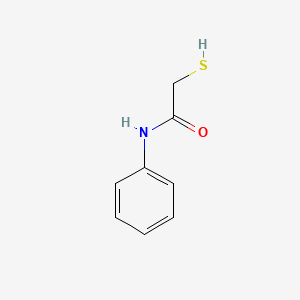


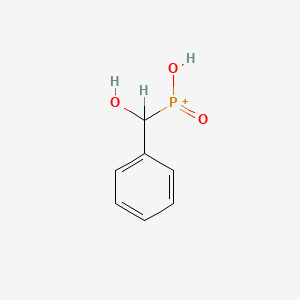
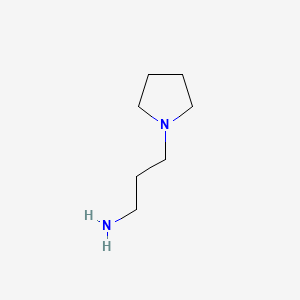
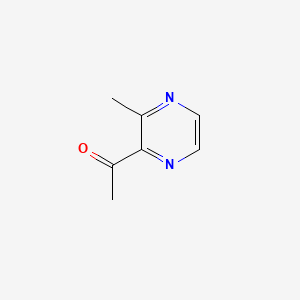


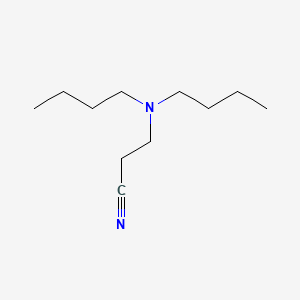
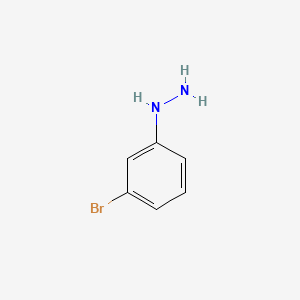
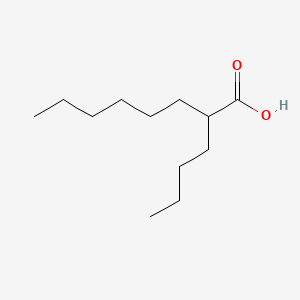
![[1,1'-Biphenyl]-3-carbonitrile](/img/structure/B1328924.png)
